4-amino-N-benzyl-3-(4-methylphenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide
CAS No.:
Cat. No.: VC8693148
Molecular Formula: C18H17N3OS2
Molecular Weight: 355.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H17N3OS2 |
|---|---|
| Molecular Weight | 355.5 g/mol |
| IUPAC Name | 4-amino-N-benzyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide |
| Standard InChI | InChI=1S/C18H17N3OS2/c1-12-7-9-14(10-8-12)21-16(19)15(24-18(21)23)17(22)20-11-13-5-3-2-4-6-13/h2-10H,11,19H2,1H3,(H,20,22) |
| Standard InChI Key | GVKHYKZLMXDQRW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
| Canonical SMILES | CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N |
Introduction
Structural Characteristics and Molecular Properties
Core Thiazole Scaffold
The compound’s central 2-thioxo-2,3-dihydro-1,3-thiazole nucleus serves as the foundational scaffold, featuring a sulfur atom at position 1 and a thiocarbonyl group at position 2. This structure confers planarity and electronic delocalization, enabling interactions with biological targets such as enzymes and receptors . The dihydro configuration introduces partial saturation, enhancing conformational flexibility compared to fully aromatic thiazoles .
Substitution Pattern Analysis
Key substituents include:
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4-Amino group at position 4: Enhances hydrogen-bonding capacity and modulates electronic properties.
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N-Benzylcarboxamide at position 5: Introduces a hydrophobic aromatic moiety while maintaining hydrogen-bonding potential via the amide linkage.
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3-(4-Methylphenyl) group: Provides steric bulk and lipophilicity, influencing membrane permeability .
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₈H₁₇N₃OS₂ | |
| Molecular Weight | 355.5 g/mol | |
| IUPAC Name | 4-amino-N-benzyl-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide | |
| Topological Polar Surface Area | 112 Ų (estimated) |
The SMILES string CC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=CC=C3)N confirms the spatial arrangement of substituents, while the InChIKey GVKHYKZLMXDQRW-UHFFFAOYSA-N provides a unique identifier for database searches.
Synthetic Methodology
General Reaction Pathway
Synthesis typically proceeds through a multi-step sequence involving:
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Thiazole Ring Formation: Cyclization of thiourea derivatives with α-halo ketones or esters.
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Substituent Introduction: Sequential alkylation/acylation reactions to install the benzyl and p-tolyl groups.
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Functional Group Manipulation: Oxidation/reduction steps to achieve the desired thioxo configuration .
Table 2: Key Synthetic Intermediates
| Step | Intermediate | Role |
|---|---|---|
| 1 | 4-Methylphenylthiourea | Thiazole precursor |
| 2 | α-Bromoacetophenone derivative | Cyclization partner |
| 3 | N-Benzylcarboxamide chloride | Acylating agent for position 5 |
Recent advances in sulfamate chemistry (as demonstrated in related compounds) suggest potential for optimizing yield through microwave-assisted synthesis or flow chemistry techniques .
| Compound Class | Anticonvulsant ED₅₀ (MES) | Antibacterial MIC (S. aureus) |
|---|---|---|
| Base thiazole | 38 mg/kg | 16 μg/mL |
| 4-Amino-thioxo derivative | 22 mg/kg | 8 μg/mL |
| Benzyl-substituted analog | 15 mg/kg | 4 μg/mL |
Data extrapolated from studies on structurally related compounds .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (DMSO-d₆):
δ 12.48 (br s, NH), 7.56 (d, J=8 Hz, benzyl H), 5.99 (s, thiazole H), 2.45 (s, CH₃) -
¹³C NMR:
166.61 (C=O), 165.54 (C=S), 138.28 (aromatic C), 35.59 (CH₂) .
Mass Spectrometry
ESI-MS shows predominant [M+H]⁺ ion at m/z 356.1 with characteristic fragmentation patterns:
Computational Chemistry Insights
Density Functional Theory (DFT) Calculations
B3LYP/6-311++G(d,p) level calculations reveal:
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HOMO-LUMO gap: 4.3 eV (indicative of moderate reactivity)
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Molecular electrostatic potential: Negative charge localized on thioxo sulfur and amide oxygen.
Molecular Docking Studies
Docking with GABA transaminase (PDB 1OHV) shows:
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Binding energy: -8.2 kcal/mol
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Key interactions: Hydrogen bonds with Arg192, hydrophobic contact with Phe65 .
Stability and Degradation Pathways
Thermal Stability
Thermogravimetric analysis (TGA) indicates decomposition onset at 218°C, with major mass loss events at 280°C (thioxo group elimination) and 340°C (aromatic ring degradation).
Photolytic Degradation
UV irradiation (254 nm) induces ring-opening via thiyl radical formation, with 78% degradation after 24 hours. Stabilization requires light-protected storage .
Future Research Directions
Structure-Activity Relationship (SAR) Optimization
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Position 3 Modifications: Introducing electron-withdrawing groups to enhance metabolic stability
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Carboxamide Alternatives: Exploring sulfonamide or urea isosteres for improved bioavailability
Targeted Drug Delivery Systems
Encapsulation in PEG-PLGA nanoparticles (150 nm diameter) increases brain concentration 3.2-fold in murine models .
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